2-[3-(methylsulfanyl)phenyl]-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione
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Overview
Description
2-[3-(Methylsulfanyl)phenyl]-4-(Prop-2-en-1-yl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione is a complex organic compound known for its various applications in scientific research and industry. It possesses a diverse array of chemical reactions, making it valuable in synthetic chemistry and various other fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-[3-(methylsulfanyl)phenyl]-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione typically involves multiple steps, beginning with the formation of the benzothiadiazine scaffold.
Common reagents include sulfur-containing compounds, allyl bromide, and aromatic precursors.
Catalysts such as palladium or nickel can facilitate the reactions, alongside solvents like toluene or DMF (dimethylformamide).
Industrial Production Methods:
Industrial synthesis often employs large-scale batch reactors with controlled temperature and pressure to ensure high yield and purity.
Continuous flow systems may also be utilized to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound undergoes oxidation in the presence of strong oxidizing agents, forming sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the benzothiadiazine ring, potentially yielding dihydro derivatives.
Substitution: Halogenation or nitration can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation reactions might use reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction conditions often involve dry ether solvents and anhydrous environments.
Substitution reactions are typically performed under acidic or basic conditions, depending on the substituent being introduced.
Major Products:
Oxidation can lead to sulfone derivatives.
Reduction produces more saturated benzothiadiazine structures.
Substitution can yield a variety of functionalized aromatic compounds.
Scientific Research Applications
2-[3-(Methylsulfanyl)phenyl]-4-(Prop-2-en-1-yl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione has wide-ranging applications in:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential bioactive properties.
Medicine: Investigated for its pharmacological potential, particularly in anti-inflammatory or anticancer applications.
Industry: Utilized in the production of specialty chemicals and materials due to its unique reactive properties.
Mechanism of Action
The exact mechanism of action depends on the context of its application. For instance:
Molecular Targets and Pathways: In pharmacological studies, the compound may interact with specific enzymes or receptors, inhibiting or modulating biological pathways.
Chemical Reactions: As a chemical reagent, its mechanism involves electrophilic or nucleophilic interactions, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
2-Phenyl-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione: Lacks the methylsulfanyl group, making it less reactive in certain conditions.
2-[3-(Methoxy)phenyl]-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione: Substituting methylsulfanyl with a methoxy group alters its chemical reactivity and biological activity.
Uniqueness:
The methylsulfanyl group provides unique reactivity, especially in redox reactions, making it valuable in synthetic applications.
Its structure allows for versatile functionalization, providing a broader scope of derivatives compared to its analogs.
2-[3-(Methylsulfanyl)phenyl]-4-(Prop-2-en-1-yl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione exemplifies the fascinating intersection of structure and function in organic chemistry, offering numerous pathways for exploration and application. Fascinating stuff, isn’t it?
Properties
IUPAC Name |
2-(3-methylsulfanylphenyl)-1,1-dioxo-4-prop-2-enyl-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-3-11-18-15-9-4-5-10-16(15)24(21,22)19(17(18)20)13-7-6-8-14(12-13)23-2/h3-10,12H,1,11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPQFPOSBUPMFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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